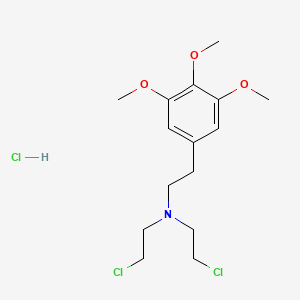

N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride

Description

N,N-Bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine hydrochloride is a nitrogen mustard derivative characterized by a 3,4,5-trimethoxyphenyl group attached to an ethylamine backbone. Nitrogen mustards are alkylating agents known for their cytotoxic properties, primarily through DNA cross-linking.

Properties

CAS No. |

92725-10-5 |

|---|---|

Molecular Formula |

C15H24Cl3NO3 |

Molecular Weight |

372.7 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C15H23Cl2NO3.ClH/c1-19-13-10-12(11-14(20-2)15(13)21-3)4-7-18(8-5-16)9-6-17;/h10-11H,4-9H2,1-3H3;1H |

InChI Key |

URJWMZOXEFAQNM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCN(CCCl)CCCl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” typically involves the reaction of 2-(3,4,5-trimethoxyphenyl)ethanamine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

“N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like thiols, amines, and alcohols can react with the chloroethyl groups under basic conditions.

Major Products Formed

Oxidation: N-oxides of the parent compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Biology

The compound has been studied for its biological activity, particularly its potential as an alkylating agent that can modify DNA and proteins.

Medicine

In medicine, nitrogen mustards like this compound have been explored for their potential use in cancer therapy due to their ability to interfere with DNA replication in rapidly dividing cells.

Industry

In the industrial sector, the compound may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” involves the formation of highly reactive aziridinium ions. These ions can alkylate nucleophilic sites in DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death.

Comparison with Similar Compounds

Structural Features

Target Compound :

- Molecular Formula: C₁₃H₁₉Cl₃NO₃ (hydrochloride salt).

- Key Groups :

- Two 2-chloroethyl groups (alkylating moieties).

- 3,4,5-Trimethoxyphenyl group (aromatic, polar substituent).

Classical Nitrogen Mustards :

HN1 (Ethyl variant) :

- Formula: C₆H₁₃Cl₂N (free base); hydrochloride adds HCl.

- Substituents: Ethyl group instead of trimethoxyphenyl .

HN2 (Mechlorethamine) :

HN3 (Tris(2-chloroethyl)amine) :

Table 1: Structural Comparison

| Compound | Molecular Formula (Hydrochloride) | Key Substituents |

|---|---|---|

| Target Compound | C₁₃H₁₉Cl₃NO₃ | 3,4,5-Trimethoxyphenyl |

| HN1 Hydrochloride | C₆H₁₄Cl₃N | Ethyl |

| HN2 (Mechlorethamine HCl) | C₅H₁₂Cl₃N | Methyl |

| HN3 Hydrochloride | C₆H₁₃Cl₄N | Three 2-chloroethyl groups |

Physicochemical Properties

- HN1 and HN2 hydrochlorides are highly soluble due to ionic character, while HN3’s three chloroethyl groups reduce solubility .

- Lipophilicity : The aromatic group in the target compound increases lipophilicity, possibly enhancing membrane permeability compared to HN1/HN2 .

Pharmacological and Toxicological Profiles

Mechanism of Action

All nitrogen mustards alkylate DNA via aziridinium intermediates. The trimethoxyphenyl group in the target compound may confer additional interactions with cellular targets (e.g., tubulin inhibition, akin to trimethoxy-based drugs like combretastatin) .

Table 2: Pharmacological Comparison

| Compound | Primary Use | Toxicity Concerns |

|---|---|---|

| Target Compound | Investigational (hypothetical) | Unknown; likely similar to HN1 |

| HN1 | Chemical warfare agent | High vesicant and carcinogenic |

| HN2 (Mechlorethamine) | Chemotherapy | Myelosuppression, carcinogenic |

| HN3 | Experimental antitumor agent | Severe blistering, DNA damage |

Biological Activity

N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride, commonly referred to as a derivative of 3,4,5-trimethoxyphenyl compounds, has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various studies, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈Cl₂N |

| CAS Number | 92725-10-5 |

| Density | 1.158 g/cm³ |

| Boiling Point | 376.3 °C |

| Flash Point | 181.4 °C |

These properties suggest that the compound is stable under standard laboratory conditions and may be suitable for various applications in medicinal chemistry.

The biological activity of this compound is primarily linked to its interaction with cellular components involved in cancer proliferation:

- Tubulin Binding : Similar to other anticancer agents, this compound may bind to the colchicine site of tubulin, disrupting microtubule dynamics essential for cell division .

- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis through the activation of caspases (caspase-2, -3, and -8), leading to programmed cell death in cancer cells .

Anticancer Activity

Research has demonstrated that derivatives of 3,4,5-trimethoxyphenyl compounds exhibit significant antiproliferative effects against various cancer cell lines:

- Efficacy on MCF-7 Cells : Studies have shown that certain derivatives exhibit low micromolar to nanomolar IC₅₀ values against MCF-7 breast cancer cells. The presence of specific substituents at the C2 and C5 positions significantly influences their potency .

- Multidrug Resistance : Some derivatives maintain efficacy against multidrug-resistant cell lines that overexpress P-glycoprotein, indicating potential therapeutic advantages in overcoming common resistance mechanisms in cancer treatment .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Thiazole Derivatives : A study investigated thiazole derivatives with a similar trimethoxyphenyl moiety and found that specific modifications led to enhanced antiproliferative activity. The most active compounds demonstrated IC₅₀ values significantly lower than those of their counterparts without such modifications .

- Synthesis and Testing : Research conducted on benzo[b]furan derivatives highlighted how structural variations influenced their anticancer properties. Compounds with methoxy groups showed increased activity compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.